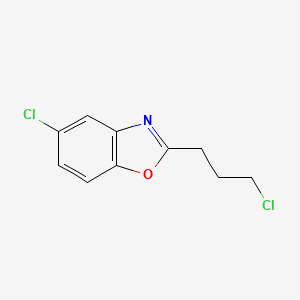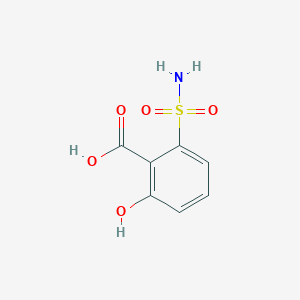
1-(Hexadecanoyloxy)pyridine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hexadecanoyloxy)pyridine-2(1H)-thione is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hexadecanoyloxy group attached to the pyridine ring, along with a thione functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexadecanoyloxy)pyridine-2(1H)-thione typically involves the esterification of pyridine-2(1H)-thione with hexadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hexadecanoyloxy)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens (Cl2, Br2) or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or alkylated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
1-(Hexadecanoyloxy)pyridine-2(1H)-thione has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Hexadecanoyloxy)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to the modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Adamantane-1-carbonyloxy)pyridine-2(1H)-thione
- 1-(Octadecanoyloxy)pyridine-2(1H)-thione
- 1-(Dodecanoyloxy)pyridine-2(1H)-thione
Comparison: 1-(Hexadecanoyloxy)pyridine-2(1H)-thione is unique due to its specific hexadecanoyloxy group, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain in the hexadecanoyloxy group influences the compound’s solubility, hydrophobicity, and interaction with biological membranes. This makes it particularly suitable for applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
89025-67-2 |
|---|---|
Molekularformel |
C21H35NO2S |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
(2-sulfanylidenepyridin-1-yl) hexadecanoate |
InChI |
InChI=1S/C21H35NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(23)24-22-19-16-15-17-20(22)25/h15-17,19H,2-14,18H2,1H3 |
InChI-Schlüssel |
JSFOGYMGVZSWAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)ON1C=CC=CC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)


![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)

![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)






